molecular formula C8H9N3O5 B5151327 5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B5151327
M. Wt: 227.17 g/mol
InChI Key: MAECOIXEDORRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as CMPD1, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 has been shown to be overexpressed in various cancers, and its inhibition by this compound has been shown to induce cell death in cancer cells. Moreover, CK2 inhibition by this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The inhibition of CK2 by this compound has been shown to induce cell death in cancer cells, reduce inflammation, and have neuroprotective effects. Moreover, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.

Advantages and Limitations for Lab Experiments

5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages as a research tool. It is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a potential therapeutic agent. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate cell membranes and reach its target inside cells. Moreover, the synthesis of this compound is complex and may require specialized equipment and expertise.

Future Directions

The potential therapeutic applications of 5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid are still being explored, and there are several future directions for research. One direction is to investigate the role of CK2 in other diseases such as cardiovascular diseases and metabolic disorders. Moreover, the development of more potent and selective inhibitors of CK2 may lead to the development of new therapeutic agents. Additionally, the use of this compound as an antimicrobial agent warrants further investigation.

Synthesis Methods

5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with N,N'-carbonyldiimidazole (CDI) to form an activated ester intermediate. This intermediate is then reacted with carboxymethylamine to form the final product this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The inhibition of CK2 by this compound has been shown to induce cell death in cancer cells and reduce inflammation in animal models. Moreover, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

5-(carboxymethylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5/c1-11-6(4(2-10-11)8(15)16)7(14)9-3-5(12)13/h2H,3H2,1H3,(H,9,14)(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAECOIXEDORRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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